1-(Adamantan-1-yl)-2,2,2-trifluoroethanamine
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Overview
Description
1-(Adamantan-1-yl)-2,2,2-trifluoroethanamine is a compound that features an adamantane moiety attached to a trifluoroethanamine group. Adamantane is a diamondoid hydrocarbon known for its stability and unique cage-like structure, which imparts significant rigidity and bulk to the molecule. The trifluoroethanamine group introduces fluorine atoms, which are known for their electronegativity and ability to influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yl)-2,2,2-trifluoroethanamine typically involves the reaction of adamantane derivatives with trifluoroethanamine precursors. One common method includes the alkylation of adamantane with a trifluoroethylamine derivative under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using adamantane and trifluoroethylamine derivatives. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(Adamantan-1-yl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of adamantane-based ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroethanamine group to other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products:
Oxidation: Adamantane-based ketones or carboxylic acids.
Reduction: Amines or alcohols derived from the trifluoroethanamine group.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
1-(Adamantan-1-yl)-2,2,2-trifluoroethanamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antiviral, antibacterial, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for neurological disorders and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Adamantane: The parent hydrocarbon, known for its stability and use in various chemical applications.
1-(Adamantan-1-yl)ethanamine: Similar structure but lacks the trifluoro group, leading to different reactivity and biological activity.
2-(Adamantan-1-yl)aziridines: Compounds with an aziridine ring, used in organic synthesis and medicinal chemistry
Uniqueness: 1-(Adamantan-1-yl)-2,2,2-trifluoroethanamine stands out due to the presence of the trifluoro group, which imparts unique electronic properties and influences its reactivity and biological activity. The combination of the adamantane moiety and trifluoroethanamine group makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C12H18F3N |
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Molecular Weight |
233.27 g/mol |
IUPAC Name |
1-(1-adamantyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C12H18F3N/c13-12(14,15)10(16)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-10H,1-6,16H2 |
InChI Key |
BMUSVPVYXZMATB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(F)(F)F)N |
Origin of Product |
United States |
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